N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide
Description
This compound is a thiophene carboxamide derivative featuring a hydrazino-oxoethyl backbone and a 4-methoxybenzylidene substituent. Its synthesis typically involves microwave-assisted condensation of hydrazide intermediates with aromatic aldehydes in acetic acid . The molecular formula is C₁₉H₁₉N₃O₃S, with a molecular weight of 541.62 g/mol (calculated for C₂₉H₂₇N₅O₄S in , adjusted for structural accuracy).
Properties
IUPAC Name |
N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-21-12-6-4-11(5-7-12)9-17-18-14(19)10-16-15(20)13-3-2-8-22-13/h2-9H,10H2,1H3,(H,16,20)(H,18,19)/b17-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFERTIRIUGEPDG-RQZCQDPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Acid-Catalyzed Condensation
Reagents :
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4-Methoxybenzaldehyde (1.2 equiv)
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2-Hydrazinyl-2-oxoethylamine hydrochloride (1.0 equiv)
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HCl (cat., 0.1 M in ethanol)
Procedure :
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Dissolve 2-hydrazinyl-2-oxoethylamine (5 mmol) in 20 mL ethanol.
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Add 4-methoxybenzaldehyde (6 mmol) and 2 drops conc. HCl.
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Reflux at 80°C for 4–6 hours under N₂.
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Cool to 0°C, collect precipitate via vacuum filtration.
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Wash with cold ethanol and dry under reduced pressure.
Yield : 68–72% (pale yellow crystals)
Characterization :
Microwave-Assisted Synthesis
Reagents :
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4-Methoxybenzaldehyde (1.1 equiv)
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2-Hydrazinyl-2-oxoethylamine (1.0 equiv)
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Acetic acid (cat., 0.5 mL)
Procedure :
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Mix reagents in 10 mL ethanol in a microwave vial.
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Irradiate at 120°C (300 W) for 15 minutes.
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Concentrate under vacuum and recrystallize from ethanol/water (3:1).
Yield : 85% (reduced reaction time vs. classical method)
Advantages : Enhanced reaction efficiency, minimized side products.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Reagents :
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Hydrazone intermediate (1.0 equiv)
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2-Thiophenecarboxylic acid (1.2 equiv)
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EDC·HCl (1.5 equiv), HOBt (1.5 equiv)
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DMF (anhydrous), N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
Procedure :
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Activate 2-thiophenecarboxylic acid (5 mmol) with EDC/HOBt in DMF (10 mL) at 0°C for 30 minutes.
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Add hydrazone intermediate and DIPEA, stir at RT for 12 hours.
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Quench with ice-water, extract with ethyl acetate (3 × 15 mL).
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Dry over Na₂SO₄, concentrate, and purify via silica chromatography (hexane/EtOAc 1:1).
Yield : 65–70%
Characterization :
Mixed Anhydride Method
Reagents :
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Isobutyl chloroformate (1.2 equiv)
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N-Methylmorpholine (1.5 equiv)
Procedure :
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Generate mixed anhydride from 2-thiophenecarboxylic acid (5 mmol) and isobutyl chloroformate in THF at -15°C.
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Add hydrazone intermediate and N-methylmorpholine, warm to RT overnight.
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Workup as in Section 3.1.
Yield : 60–63%
Note : Lower yields compared to carbodiimide method but reduced racemization risk.
Crystallographic Considerations
While no crystal data exists for the target compound, structural analogs like 2-(4-methoxybenzyl)-4-nitro-2H-indazole demonstrate:
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Planar indazole units with dihedral angles <6° relative to nitro groups.
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Hook-shaped molecular geometry from benzylic bridging (N2–C8–C9 angle = 111.02°).
These observations suggest:
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Potential π-π stacking between thiophene and methoxyphenyl rings.
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Hydrogen bonding networks involving amide NH and carbonyl groups.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Classical | 68–72 | 95.2 | 4–6 h | Simplicity |
| Microwave | 85 | 97.8 | 15 min | Time efficiency |
| EDC/HOBt | 65–70 | 98.5 | 12 h | High coupling efficiency |
| Mixed Anhydride | 60–63 | 96.7 | 18 h | Minimal racemization |
Challenges and Optimization Strategies
6.1. Hydrazone Stability
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Issue : Hydrazones prone to hydrolysis under acidic conditions.
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Solution : Use anhydrous solvents and inert atmosphere during synthesis.
6.2. Amide Bond Steric Hindrance
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Issue : Bulky thiophene ring impedes coupling efficiency.
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Solution : Employ HATU (instead of EDC) for enhanced activation.
6.3. Purification Difficulties
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring and the methoxy group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction: : Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative. Sodium borohydride is a typical reducing agent used for this purpose.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon adjacent to the thiophene ring. Reagents such as sodium methoxide or sodium ethoxide are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring and methoxy group
Reduction: Hydrazine derivatives
Substitution: Various substituted products depending on the nucleophile used
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide exhibit significant antimicrobial properties. The mechanism often involves the inhibition of essential bacterial enzymes, leading to cell death.
Case Study: Antibacterial Activity
A study investigating the antibacterial effects of hydrazone derivatives found that certain modifications in the chemical structure enhanced their activity against Gram-positive and Gram-negative bacteria. The compound was tested against various strains, demonstrating moderate to strong antibacterial effects.
| Compound | Gram-positive Activity | Gram-negative Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Strong | Inhibition of dihydropteroate synthase (DHPS) |
Anticancer Activity
The anticancer potential of this compound is attributed to its ability to interfere with cellular processes such as tubulin polymerization, which is crucial for mitosis.
Case Study: Antiproliferative Effects
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| Melanoma | Low nanomolar range | Inhibition of tubulin polymerization |
| Prostate Cancer | Low nanomolar range | Induction of apoptosis |
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor, particularly in relation to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the breakdown of neurotransmitters, and their inhibition can lead to increased levels of acetylcholine, which may have therapeutic implications in neurodegenerative diseases.
Enzyme Inhibition Data
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 27.04 - 106.75 |
| Butyrylcholinesterase (BuChE) | 58.01 - 277.48 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the thiophene and hydrazone moieties can significantly influence biological activity.
Key Findings
- Para-substituted phenyl rings tend to enhance anticancer activity.
- Electron-donating groups on the thiophene ring increase cytotoxicity.
- Variations in the linker between functional groups can modulate potency.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide involves its interaction with various molecular targets. The hydrazone linkage and thiophene ring allow it to bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share core features such as thiophene/hydrazine-carboxamide backbones or aromatic hydrazone moieties:
Spectral and Analytical Data
- IR Spectroscopy : Hydrazine-carbothioamide derivatives (e.g., ) show C=S stretching at 1243–1258 cm⁻¹, while triazole derivatives lack C=O bands (1663–1682 cm⁻¹) .
- NMR : The 4-methoxybenzylidene group in the target compound and analogs (e.g., ) exhibits characteristic aromatic proton signals at δ 7.8–8.1 ppm .
Biological Activity
N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 314.34 g/mol. The structure includes a thiophene ring, a hydrazine moiety, and a methoxybenzylidene group, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through various mechanisms, including:
- Inhibition of Enzymatic Activity : The hydrazine component may inhibit enzymes involved in cell proliferation.
- Induction of Apoptosis : Studies suggest that the compound can trigger programmed cell death in cancer cells.
- Antioxidant Properties : The presence of the methoxy group contributes to its ability to scavenge free radicals.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. Notable findings include:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) have shown that this compound exhibits significant cytotoxic effects. For instance, IC50 values were reported in the low micromolar range, indicating potent activity against these cells .
- Mechanistic Insights : Research indicates that the compound induces apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.3 | Apoptosis induction |
| HeLa | 4.8 | Mitochondrial pathway activation |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Bacterial Strains Tested : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL, demonstrating moderate antibacterial activity .
- Fungal Inhibition : Preliminary studies indicate antifungal activity against Candida species, with effective concentrations being similar to those observed for bacterial strains .
Case Studies
A few case studies highlight the practical implications of this compound's biological activities:
- Study on Breast Cancer Cells :
- Antimicrobial Efficacy Assessment :
Q & A
Q. What are the optimized synthetic routes for N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide?
The compound is synthesized via condensation of thiophene-2-carbohydrazide with 4-methoxybenzaldehyde in refluxing ethanol (10 mL) for 4 hours, yielding 79% after recrystallization . Key steps include:
- Reagent selection : Ethanol as solvent ensures solubility and mild reaction conditions.
- Purification : Recrystallization from ethanol at room temperature produces high-purity crystals.
- Yield optimization : Stoichiometric 1:1 molar ratio of reactants minimizes side products.
Q. How is the compound characterized structurally and spectroscopically?
Single-crystal X-ray diffraction confirms the (E)-configuration and planar hydrazone backbone, with mean C–C bond lengths of 0.003 Å and R-factor = 0.052 . Spectroscopic methods :
- NMR : Distinct peaks for methoxy (δ ~3.8 ppm), thiophene protons (δ ~7.0–7.5 ppm), and hydrazine NH (δ ~10 ppm).
- IR : Stretching vibrations at ~1680 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=N), and ~1250 cm⁻¹ (C-O of methoxy) .
Advanced Research Questions
Q. What computational approaches predict the compound’s electronic properties and reactivity?
In silico studies (e.g., DFT calculations) model frontier molecular orbitals (HOMO-LUMO) to assess charge transfer and stability. For analogous hydrazones:
Q. How do structural variations (e.g., substituents on benzylidene or thiophene) affect pharmacological activity?
Structure-Activity Relationship (SAR) studies reveal:
- Methoxy position : Para-substitution (4-methoxy) enhances electron-donating effects, improving antioxidant activity vs. ortho-substituted analogs.
- Thiophene vs. benzimidazole : Thiophene derivatives show higher anticonvulsant activity due to sulfur’s electronegativity .
- Table : Bioactivity comparison of structural analogs
| Substituent | IC₅₀ (α-glucosidase) | Anticonvulsant ED₅₀ (mg/kg) |
|---|---|---|
| 4-Methoxybenzylidene | 12.5 µM | 15.2 |
| 3-Nitrobenzylidene | 28.7 µM | 32.1 |
| Benzimidazole core | N/A | 45.6 |
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies arise from:
- Assay conditions : Varying pH or solvent (DMSO vs. ethanol) alters compound solubility and stability.
- Structural analogs : Subtle differences (e.g., methoxy vs. chloro substituents) drastically change bioactivity.
- Methodology : Validate results using orthogonal assays (e.g., in vitro enzyme inhibition + in vivo models) .
Methodological Notes
- Synthesis Troubleshooting : If yields drop below 70%, check for moisture-sensitive intermediates or optimize recrystallization solvents (e.g., methanol/water mixtures) .
- Crystallography : Resolve disorder in solvent molecules (e.g., dimethylformamide) using SHELXL refinement .
- Biological Testing : Use positive controls (e.g., acarbose for α-glucosidase assays) to calibrate activity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
